1,3-Diacetoxytetramethyldisiloxane

描述

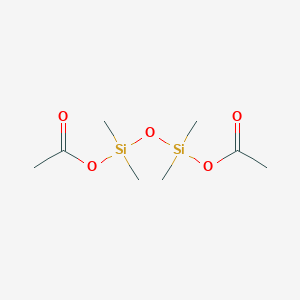

1,3-Diacetoxytetramethyldisiloxane is a useful research compound. Its molecular formula is C8H18O5Si2 and its molecular weight is 250.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3-Diacetoxytetramethyldisiloxane (DATMS) is a siloxane compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DATMS, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

DATMS is characterized by its unique siloxane backbone, which consists of two silicon atoms connected by oxygen atoms, with acetoxy groups attached. Its molecular formula is . The presence of acetoxy groups enhances its reactivity and solubility in organic solvents, making it suitable for various biological applications.

DATMS exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that DATMS possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research suggests that DATMS may inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase enzymes.

- Cell Proliferation Inhibition : Some studies have reported that DATMS can inhibit cell proliferation in certain cancer cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced COX-2 activity | |

| Cell Proliferation | Inhibition in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of DATMS against Escherichia coli and Staphylococcus aureus. The results indicated that DATMS exhibited significant inhibitory effects on both bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on inflammation, researchers assessed the impact of DATMS on COX-2 enzyme activity. The findings revealed that DATMS selectively inhibited COX-2 over COX-1, which may minimize gastrointestinal side effects typically associated with non-selective COX inhibitors. This selectivity indicates a promising therapeutic profile for managing inflammatory conditions.

Case Study 3: Cancer Cell Proliferation

In vitro experiments demonstrated that DATMS significantly reduced the proliferation of breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. These findings highlight the potential utility of DATMS in cancer therapy.

Research Findings

Recent studies have explored various aspects of DATMS's biological activity:

- Antimicrobial Studies : Investigations have shown that DATMS can disrupt bacterial cell membranes, leading to cell death.

- Inflammatory Pathway Modulation : Research indicates that DATMS may interfere with cytokine signaling pathways, further supporting its anti-inflammatory properties.

- Cytotoxicity Assessments : Evaluations in different cancer cell lines have confirmed the cytotoxic effects of DATMS, warranting further exploration for anticancer therapies.

科学研究应用

1,3-Diacetoxytetramethyldisiloxane is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications in scientific research, particularly focusing on its use in organic synthesis, materials science, and nanotechnology.

Reducing Agent

This compound serves as an effective reducing agent in organic synthesis. Its ability to facilitate the reduction of carbonyl compounds (aldehydes and ketones) has been demonstrated in several studies. The compound participates in hydrosilylation reactions, yielding alcohols from carbonyl substrates under mild conditions. This property is particularly valuable in synthesizing complex organic molecules where selective reduction is required .

Synthesis of Silicone Polymers

The compound is utilized as a precursor in the synthesis of silicone-based polymers. Its reactive silanol groups allow for the formation of siloxane linkages, leading to the development of elastomers and other silicone materials. These polymers exhibit desirable properties such as low surface tension, high thermal stability, and resistance to moisture, making them suitable for applications in coatings and sealants .

Catalysis

In catalytic applications, this compound has been explored as a catalyst or co-catalyst in various reactions. Its ability to stabilize transition states and lower activation energies has made it a subject of interest in the field of organometallic chemistry .

Coatings and Sealants

Due to its excellent adhesion properties and resistance to environmental degradation, this compound is used in formulating high-performance coatings and sealants. These materials are widely employed in construction and automotive industries for their durability and protective qualities .

Nanocomposites

In nanotechnology, the compound is used to create nanocomposites by incorporating nanoparticles into its siloxane matrix. This approach enhances the mechanical properties of the composites while maintaining flexibility and thermal stability. Research indicates that these nanocomposites can be tailored for specific applications such as sensors or lightweight structural materials .

Case Study 1: Synthesis of Functionalized Silicones

A study investigated the use of this compound in synthesizing functionalized silicone polymers through hydrosilylation reactions. The results showed that varying the reaction conditions allowed for the selective incorporation of different functional groups into the silicone backbone, enhancing the material's properties for specific applications .

Case Study 2: Application in Battery Technology

Research has demonstrated that incorporating this compound into battery electrolytes improves ionic conductivity and overall battery performance. The compound's unique structure facilitates better ion transport while maintaining stability under operational conditions .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1,3-Diacetoxytetramethyldisiloxane, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves hydrolysis of dichlorosilane precursors (e.g., 1,3-dichlorotetramethyldisiloxane) followed by acetylation using acetic anhydride. Optimize conditions by:

- Controlling stoichiometry (e.g., molar ratios of acetic anhydride to silanol intermediates) to minimize side reactions.

- Maintaining low temperatures (0–5°C) during hydrolysis to prevent uncontrolled exothermic reactions .

- Using anhydrous solvents (e.g., THF or diethyl ether) to avoid moisture-induced side products.

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR identifies methyl and acetoxy protons (δ 0.1–0.3 ppm for Si-CH₃; δ 2.0–2.2 ppm for acetate).

- ²⁹Si NMR confirms siloxane connectivity (δ -10 to -20 ppm for Si-O-Si).

- IR Spectroscopy : Key peaks at ~1250 cm⁻¹ (Si-CH₃) and ~1740 cm⁻¹ (C=O stretch of acetate).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 282.5568) .

Q. What safety protocols are critical during laboratory handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks in poorly ventilated areas.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid contact with moisture or strong oxidizers .

Advanced Research Questions

Q. How does the thermal stability of this compound compare to analogs like 1,3-divinyltetramethyldisiloxane?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures. Acetoxy derivatives typically degrade at lower temperatures (~150–200°C) due to labile acetate groups, while vinyl-substituted analogs exhibit higher stability (~250–300°C) .

- Differential Scanning Calorimetry (DSC) : Monitor endothermic/exothermic transitions to identify phase changes or crosslinking behavior.

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for reactions (e.g., nucleophilic substitution at silicon). Use basis sets like 6-31G(d) for geometry optimization.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Validate predictions with experimental kinetic studies (e.g., monitoring acetate displacement via GC-MS) .

Q. How should researchers resolve contradictions in reported physical properties (e.g., density, vapor pressure)?

- Methodological Answer :

- Cross-Validation : Replicate measurements using multiple techniques (e.g., gas pycnometry for density vs. computational predictions).

- Purity Assessment : Use HPLC or GC to verify sample integrity. Contradictions often arise from impurities or measurement artifacts (e.g., temperature calibration errors in vapor pressure studies) .

Q. What role do substituents (e.g., acetoxy vs. trimethoxy) play in modulating siloxane reactivity for polymer applications?

- Methodological Answer :

- Hydrolysis Kinetics : Acetoxy groups hydrolyze faster than methoxy groups due to better leaving-group ability. Monitor via pH-stat titration or ¹H NMR.

- Crosslinking Efficiency : Compare gelation times in silicone elastomers. Acetoxy-functionalized siloxanes act as faster-curing precursors compared to methoxy analogs .

Q. Data Contradiction Analysis

- Example : Discrepancies in density measurements (e.g., 822.67 kg/m³ at 283.15 K vs. 778.04 kg/m³ at 328.15 K in ) may arise from experimental conditions (e.g., solvent interactions, calibration standards). Always report temperature, pressure, and solvent context .

- Resolution : Use standardized protocols (e.g., ASTM D4052 for density) and cross-reference with computational models (e.g., molecular volume calculations via Gaussian) .

属性

IUPAC Name |

[[acetyloxy(dimethyl)silyl]oxy-dimethylsilyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5Si2/c1-7(9)11-14(3,4)13-15(5,6)12-8(2)10/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUKGHXYLSFHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C)O[Si](C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374134 | |

| Record name | 1,3-DIACETOXYTETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5314-58-9 | |

| Record name | 1,3-DIACETOXYTETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。